3'-(Hydroxymethyl)-biphenyl-4-acetic acid

Description

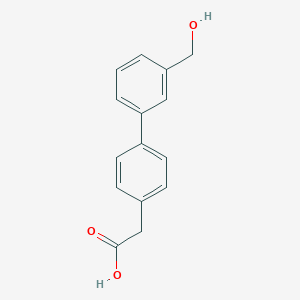

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8,16H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUKJKCPZRFKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid from Biphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 3'-(hydroxymethyl)-biphenyl-4-acetic acid, a biphenyl derivative with potential applications in pharmaceutical research and development. The synthesis involves a multi-step process, commencing from commercially available biphenyl precursors. This document outlines the core synthetic strategy, detailed experimental protocols, and relevant quantitative data.

Synthetic Strategy

The most direct and efficient pathway for the synthesis of this compound is through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the precise construction of the biphenyl core from two suitably functionalized benzene derivatives.

The overall synthetic workflow can be summarized as follows:

Figure 1: Overall synthetic workflow for this compound.

This strategy involves the synthesis of two key precursors: (3-hydroxymethyl)phenylboronic acid and methyl (4-bromophenyl)acetate. These precursors are then coupled using a palladium catalyst, followed by the hydrolysis of the resulting methyl ester to yield the final carboxylic acid product.

Experimental Protocols

Synthesis of Precursor 1: (3-Hydroxymethyl)phenylboronic Acid

(3-Hydroxymethyl)phenylboronic acid is a commercially available reagent. However, for contexts requiring its synthesis, a common route starts from 3-bromobenzyl alcohol.

Reaction Scheme:

Figure 2: Synthesis of (3-Hydroxymethyl)phenylboronic acid.

Protocol: A detailed protocol for a similar synthesis is described in the literature, often involving the protection of the hydroxyl group, followed by metal-halogen exchange and reaction with a borate ester, and subsequent deprotection.

Synthesis of Precursor 2: Methyl (4-bromophenyl)acetate

This precursor can be synthesized from 4-bromophenylacetic acid via Fischer esterification.

Reaction Scheme:

Figure 3: Synthesis of Methyl (4-bromophenyl)acetate.

Experimental Protocol:

-

To a solution of 4-bromophenylacetic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl (4-bromophenyl)acetate.

Quantitative Data for Esterification:

| Parameter | Value |

| Reactants | 4-Bromophenylacetic acid, Methanol |

| Catalyst | Sulfuric Acid |

| Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

Suzuki-Miyaura Cross-Coupling

This is the key step in forming the biphenyl core.

Reaction Scheme:

Figure 4: Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

In a reaction vessel, combine methyl (4-bromophenyl)acetate (1.0 eq), (3-hydroxymethyl)phenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

| Parameter | Value |

| Reactants | Methyl (4-bromophenyl)acetate, (3-Hydroxymethyl)phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ or other suitable Pd catalysts |

| Base | K₂CO₃, Na₂CO₃, or Cs₂CO₃ |

| Solvent | Toluene/Ethanol/Water, Dioxane/Water, or DMF/Water |

| Temperature | 80-100 °C |

| Reaction Time | 4-12 hours |

| Typical Yield | 70-90% |

Ester Hydrolysis

The final step is the conversion of the methyl ester to the carboxylic acid.

Reaction Scheme:

Physicochemical Properties of 3'-(Hydroxymethyl)-biphenyl-4-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(Hydroxymethyl)-biphenyl-4-acetic acid is a biphenyl derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for the characterization of novel chemical entities.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data in public literature, this table includes both reported and predicted values. Predicted values, generated using well-established computational models, are clearly marked and serve as valuable estimates in the absence of experimental data.

| Property | Value | Source |

| IUPAC Name | [3'-(hydroxymethyl)[1,1'-biphenyl]-4-yl]acetic acid | |

| CAS Number | 176212-50-3 | |

| Chemical Formula | C15H14O3 | |

| Molecular Weight | 242.27 g/mol | [1] |

| Predicted Melting Point | 165-175 °C | Predicted |

| Predicted Boiling Point | 475.9 ± 40.0 °C at 760 mmHg | Predicted |

| Predicted Water Solubility | 0.245 g/L at 25 °C | Predicted |

| Predicted pKa (acidic) | 4.45 ± 0.10 (Carboxylic Acid) | Predicted |

| Predicted pKa (basic) | 14.2 ± 0.7 (Alcohol) | Predicted |

| Predicted LogP | 2.65 ± 0.35 | Predicted |

Experimental Protocols

Accurate experimental determination of physicochemical properties is crucial for regulatory submissions and for building robust structure-activity relationships. The following sections detail standard protocols for the key properties.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range. This method is a common and reliable way to determine the melting point of a powdered solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus. The apparatus is heated at a steady rate (e.g., 10-20 °C/minute for a preliminary rough measurement, then 1-2 °C/minute for an accurate measurement near the expected melting point).

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The melting point is reported as this range.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Apparatus:

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (25 °C)

-

Analytical balance

-

pH meter

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water (or a relevant buffer solution).

-

Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and then centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated HPLC method.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter as the ionization state of a drug affects its solubility, permeability, and receptor binding.

Apparatus:

-

Potentiometric titrator with a pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low).

-

Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong base (to determine the acidic pKa of the carboxylic acid) or a strong acid (if a basic pKa were of primary interest). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). For more accurate results, derivative plots can be used to precisely locate the equivalence point.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Apparatus:

-

Separatory funnels or glass vials

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in either the aqueous or the n-octanol phase. This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken gently for a sufficient time (e.g., 1-24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.

Physicochemical Property Analysis Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity, from initial synthesis to the generation of a comprehensive data package for drug development decision-making.

References

Unraveling the Action of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid: A Technical Overview for Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific data regarding the mechanism of action, pharmacological properties, and experimental protocols for 3'-(Hydroxymethyl)-biphenyl-4-acetic acid as a non-steroidal anti-inflammatory drug (NSAID). This guide, therefore, presents a generalized framework based on the well-established mechanisms of the broader class of biphenyl acetic acid derivatives and other NSAIDs. The provided data, protocols, and pathways are illustrative and should not be considered specific to the compound .

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for NSAIDs, including the biphenyl acetic acid class, is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the two main isoforms of this enzyme, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs) and other pro-inflammatory mediators.

-

COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1. The selectivity of an NSAID for COX-2 over COX-1 is a critical factor in its safety profile.

Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition

The following diagram illustrates the general pathway of prostaglandin synthesis and the point of intervention for NSAIDs.

Caption: Generalized mechanism of action for NSAIDs, including biphenyl acetic acid derivatives.

Quantitative Data: A Hypothetical Profile

While no specific data exists for this compound, the following table presents a hypothetical quantitative profile that would be typical for a research-stage NSAID. This data is essential for evaluating the potency, selectivity, and pharmacokinetic properties of a drug candidate.

| Parameter | Hypothetical Value | Description |

| COX-1 IC50 | >100 µM | The half-maximal inhibitory concentration for the COX-1 enzyme. A higher value suggests lower activity against COX-1 and potentially fewer gastrointestinal side effects. |

| COX-2 IC50 | 5 - 20 µM | The half-maximal inhibitory concentration for the COX-2 enzyme. A lower value indicates higher potency for the anti-inflammatory target. |

| COX-2 Selectivity Index | >5 - 20 | The ratio of COX-1 IC50 to COX-2 IC50. A higher index indicates greater selectivity for COX-2. |

| In Vivo Efficacy (ED50) | 10 - 50 mg/kg | The dose required to produce a 50% reduction in inflammation in an animal model (e.g., carrageenan-induced paw edema). |

| Plasma Half-life (t1/2) | 2 - 6 hours | The time it takes for the concentration of the drug in the blood plasma to be reduced by half. |

| Bioavailability (F%) | 40 - 70% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to determine the mechanism of action and pharmacological profile of a novel NSAID like this compound.

In Vitro COX Inhibition Assay

Objective: To determine the in vitro inhibitory activity and selectivity of the test compound against COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

-

Assay Buffer: Tris-HCl buffer (pH 8.0) containing a heme cofactor and a reducing agent like glutathione.

-

Test Compound Preparation: The compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Incubation: The enzyme, buffer, and test compound (or vehicle control) are pre-incubated at 37°C for a specified time (e.g., 15 minutes).

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a set incubation period (e.g., 2 minutes), the reaction is stopped by the addition of a strong acid (e.g., HCl).

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Experimental Workflow for COX Inhibition Assay

Caption: A typical experimental workflow for an in vitro COX inhibition assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compound.

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

-

Fasting: Animals are fasted overnight before the experiment.

-

Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., Indomethacin).

-

Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan (a seaweed extract) is given into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point, and the ED50 is determined.

Conclusion and Future Directions

While there is a significant lack of specific data for this compound, the established framework for NSAID discovery and development provides a clear path forward. The initial steps would involve synthesizing the compound and subjecting it to a battery of in vitro and in vivo tests as outlined above to determine its potency, selectivity, efficacy, and safety profile. Further research could also explore its potential interactions with other targets in the inflammatory cascade. The information presented in this guide serves as a foundational blueprint for researchers and drug development professionals to initiate the investigation of this and other novel anti-inflammatory agents.

Spectroscopic and Structural Elucidation of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents a comprehensive overview based on predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, this guide outlines standardized experimental protocols for the acquisition of such data and includes a workflow diagram for the general spectroscopic analysis of chemical compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel biphenyl derivatives.

Chemical Structure and Properties

-

IUPAC Name: [3'-(hydroxymethyl)[1,1'-biphenyl]-4-yl]acetic acid

-

Synonyms: 2-(3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-yl)acetic acid

-

CAS Number: 176212-50-3

-

Molecular Formula: C₁₅H₁₄O₃

-

Molecular Weight: 242.27 g/mol

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | PubChem |

| Molecular Weight | 242.27 g/mol | PubChem |

| IUPAC Name | [3'-(hydroxymethyl)[1,1'-biphenyl]-4-yl]acetic acid | Sigma-Aldrich[1] |

| CAS Number | 176212-50-3 | Sigma-Aldrich[1] |

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic, methylene, and hydroxyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.3 | Singlet | 1H | -COOH |

| ~7.6 | Multiplet | 4H | Aromatic protons on the acetic acid-substituted ring |

| ~7.4 | Multiplet | 4H | Aromatic protons on the hydroxymethyl-substituted ring |

| ~5.3 | Triplet | 1H | -CH₂OH |

| ~4.5 | Doublet | 2H | -CH₂OH |

| ~3.6 | Singlet | 2H | -CH₂COOH |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to show signals for all 15 carbon atoms in the molecule, including the carboxylic acid carbonyl, the aromatic carbons, and the two methylene carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~141 | Quaternary aromatic carbons (C-C bridge) |

| ~138 | Quaternary aromatic carbon adjacent to -CH₂COOH |

| ~135 | Quaternary aromatic carbon adjacent to -CH₂OH |

| ~129 | Aromatic CH carbons |

| ~127 | Aromatic CH carbons |

| ~63 | -CH₂OH |

| ~40 | -CH₂COOH |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid) |

| 3500-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (acid and alcohol) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Predicted Mass Spectrometry (MS) Data

In a mass spectrum obtained by a soft ionization technique like Electrospray Ionization (ESI), the most prominent peak would likely be the molecular ion or a protonated/deprotonated version of it.

Table 5: Predicted Mass Spectrometry Peaks (ESI)

| m/z | Ion Type |

| 242.09 | [M]⁺ (in positive mode) or [M]⁻ (in negative mode) |

| 243.09 | [M+H]⁺ (in positive mode) |

| 241.08 | [M-H]⁻ (in negative mode) |

| 225.08 | [M-OH]⁺ or [M-H₂O+H]⁺ |

| 197.08 | [M-COOH]⁺ |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source is suitable.

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

The mass analyzer (e.g., quadrupole, time-of-flight) can be scanned over a relevant mass range (e.g., m/z 50-500).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While awaiting the public availability of experimental data, the predicted spectra and detailed experimental protocols herein offer a valuable starting point for researchers. The presented workflow for spectroscopic analysis further serves as a practical guide for the systematic characterization of novel compounds in a research and development setting.

References

In Silico Modeling of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid COX Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

When undertaking an in silico and in vitro analysis of a potential COX inhibitor, quantitative data is paramount for evaluating its efficacy and selectivity. The following tables are representative of how such data should be structured for clarity and comparative analysis. The values presented are hypothetical for 3'-(Hydroxymethyl)-biphenyl-4-acetic acid and are based on reported values for similar biphenyl and acetic acid derivatives.[3][6][7]

Table 1: In Vitro COX Inhibition Assay Results

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| This compound | 12.5 | 0.75 | 16.7 |

| Celecoxib (Reference) | 15.0 | 0.05 | 300 |

| Ibuprofen (Reference) | 2.5 | 5.0 | 0.5 |

Table 2: Molecular Docking and Dynamics Simulation Results

| Compound | Target | Docking Score (kcal/mol) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | COX-1 | -7.2 | -6.8 | Arg120, Tyr355 |

| This compound | COX-2 | -8.5 | -8.1 | Arg513, Tyr385, Ser530 |

| Celecoxib (Reference) | COX-2 | -9.8 | -9.5 | Arg513, His90, Val523 |

Experimental Protocols

A robust in silico modeling study is underpinned by rigorous computational and experimental protocols. The following sections detail the standard methodologies employed in the evaluation of COX inhibitors.

In Vitro COX Inhibition Assay

This assay is crucial for determining the inhibitory potency (IC50) of the test compound against both COX-1 and COX-2 isoforms.

Protocol:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer containing Tris-HCl, hematin, and glutathione is prepared.

-

Inhibitor Addition: The test compound, this compound, is dissolved in DMSO and added to the reaction mixture at various concentrations. A control with only DMSO is also prepared.

-

Enzyme Incubation: The enzyme is pre-incubated with the inhibitor for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

-

Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The reaction is allowed to proceed for a defined period (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of PGE2 production is determined as the IC50 value.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

Protocol:

-

Protein Preparation: The 3D crystal structures of human COX-1 and COX-2 are obtained from the Protein Data Bank (PDB).[8] Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added.

-

Ligand Preparation: The 3D structure of this compound is generated using a molecular builder and energy-minimized using a suitable force field (e.g., MMFF94).

-

Binding Site Definition: The active site of the COX enzyme is defined based on the location of the co-crystallized inhibitor in the original PDB file. A grid box is generated around this active site.

-

Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to dock the prepared ligand into the defined binding site of the receptor.[9] The algorithm explores various conformations and orientations of the ligand and scores them based on a scoring function.

-

Analysis of Results: The resulting docking poses are analyzed to identify the one with the lowest binding energy. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex and can be used to assess the stability of the docked pose and calculate binding free energies.

Protocol:

-

System Preparation: The best-docked pose of the this compound-COX complex is selected as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.

-

Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to physiological temperature (310 K) and then equilibrated under constant pressure and temperature (NPT ensemble) for a period of time (e.g., 1 ns) to allow the system to relax.

-

Production Run: A long production MD simulation (e.g., 100 ns) is performed to sample the conformational space of the complex.

-

Trajectory Analysis: The trajectory from the production run is analyzed to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The binding free energy can be calculated using methods like MM/PBSA or MM/GBSA.

Visualizations

Graphical representations of pathways and workflows are essential for a clear understanding of the complex processes involved in drug discovery.

Caption: The Cyclooxygenase (COX) signaling pathway.

Caption: Workflow for in silico modeling of ligand-protein binding.

The in silico modeling of this compound binding to COX enzymes, as outlined in this guide, provides a powerful and cost-effective approach to predict its potential as a selective COX-2 inhibitor. By integrating molecular docking and molecular dynamics simulations with in vitro validation, researchers can gain detailed insights into the molecular interactions driving binding and selectivity. This comprehensive approach is instrumental in the rational design and optimization of novel anti-inflammatory drugs. While direct experimental data on this specific molecule is pending, the methodologies described herein, based on extensive research on analogous compounds, offer a robust roadmap for its evaluation.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. COX-2-Specific inhibitors--the emergence of a new class of analgesic and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. womeneducationcollege.uoanbar.edu.iq [womeneducationcollege.uoanbar.edu.iq]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of the compound 3'-(Hydroxymethyl)-biphenyl-4-acetic acid. Due to the limited direct research on this specific molecule, this document leverages data from its structural analog, Felbinac (biphenyl-4-acetic acid), a known non-steroidal anti-inflammatory drug (NSAID). The primary hypothesized therapeutic targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Inhibition of these enzymes blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. This guide provides a detailed overview of the hypothesized mechanism of action, quantitative data on the inhibitory activity of the parent compound Felbinac, comprehensive experimental protocols for assessing COX inhibition, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

Hypothesized Therapeutic Target: Cyclooxygenase (COX) Enzymes

The primary therapeutic targets of most NSAIDs are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are responsible for the rate-limiting step in the biosynthesis of prostaglandins from arachidonic acid.

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.[1]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2] Its products, primarily prostaglandins like PGE2, contribute to the classic signs of inflammation: pain, swelling, redness, and heat.

By inhibiting COX enzymes, this compound is hypothesized to reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.

Signaling Pathway of COX Inhibition

The following diagram illustrates the proposed mechanism of action, where the compound inhibits COX-1 and COX-2, leading to a reduction in prostaglandin synthesis.

Quantitative Data on COX Inhibition (Felbinac)

As a proxy for the potential activity of this compound, the following table summarizes the known in vitro inhibitory concentrations (IC50) of Felbinac against COX-1 and COX-2.

| Compound | Target | IC50 (nM) |

| Felbinac | COX-1 | 865.68 |

| Felbinac | COX-2 | 976 |

Data sourced from MedChemExpress.[3]

Experimental Protocols

To empirically determine the therapeutic targets and efficacy of this compound, the following experimental protocols are recommended.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of the test compound on the activity of purified COX-1 and COX-2 enzymes.

Workflow Diagram:

Methodology:

-

Reagent Preparation : Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), cofactors (e.g., hematin, L-epinephrine), and a detection probe according to the manufacturer's instructions for a commercial COX inhibitor screening kit.

-

Enzyme Preparation : Reconstitute purified recombinant human or ovine COX-1 and COX-2 enzymes in the appropriate buffer.

-

Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Reaction Setup : In a 96-well plate, combine the assay buffer, cofactors, detection probe, and either COX-1 or COX-2 enzyme.

-

Compound Addition : Add the diluted test compound or vehicle control to the appropriate wells. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

-

Pre-incubation : Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Detection : Measure the output signal (e.g., fluorescence or absorbance) over time using a plate reader. The signal is proportional to the rate of prostaglandin synthesis.

-

Data Analysis : Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Prostaglandin E2 (PGE2) Immunoassay in a Cell-Based Model

This protocol measures the production of PGE2, a key inflammatory prostaglandin, in cells stimulated to induce an inflammatory response.

Methodology:

-

Cell Culture : Culture appropriate cells (e.g., macrophages like RAW 264.7, or human whole blood) in a suitable medium.

-

Cell Plating : Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment : Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).

-

Inflammatory Stimulation : Induce an inflammatory response by adding a stimulant such as lipopolysaccharide (LPS).

-

Incubation : Incubate the cells for a sufficient time to allow for PGE2 production (e.g., 24 hours).

-

Supernatant Collection : Collect the cell culture supernatant.

-

PGE2 Measurement : Quantify the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[3][4][5]

-

Data Analysis : Determine the effect of the test compound on PGE2 production by comparing the results from treated and untreated stimulated cells. Calculate the IC50 value for the inhibition of PGE2 synthesis.

Conclusion

Based on its structural similarity to Felbinac, this compound is a promising candidate for development as a non-steroidal anti-inflammatory drug. The primary therapeutic targets are hypothesized to be the cyclooxygenase enzymes, COX-1 and COX-2. The experimental protocols detailed in this guide provide a robust framework for validating these targets and quantifying the compound's inhibitory potency. Further in vitro and in vivo studies are essential to fully characterize the pharmacological profile of this compound and to ascertain its therapeutic potential.

References

An In-depth Technical Guide to the Solubility and Stability of 3'-(Hydroxymethyl)-biphenyl-4-acetic Acid in Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the aqueous solubility and chemical stability of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid in various buffer systems. Due to the limited availability of public data for this specific molecule, this document outlines generalized yet detailed experimental protocols, presents illustrative data in structured tables, and proposes potential degradation pathways. The information herein is intended to serve as a practical resource for researchers and professionals involved in the pre-formulation and formulation development of new chemical entities with similar structural motifs.

Introduction

This compound is a biphenyl acetic acid derivative. The physicochemical properties of such compounds, particularly their solubility and stability, are critical parameters that influence their biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME). Understanding the behavior of this molecule in different pH environments is fundamental for the development of stable and bioavailable pharmaceutical dosage forms. This guide details the standard experimental procedures for generating this crucial data.

Physicochemical Properties (Illustrative)

Aqueous Solubility Determination

The equilibrium solubility of an active pharmaceutical ingredient (API) in aqueous media across a range of pH values is a critical pre-formulation parameter. The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in different pH buffers at a controlled temperature.

Materials:

-

This compound

-

Phosphate buffer (pH 5.8, 6.8, 7.4)

-

Citrate buffer (pH 3.0, 4.0, 5.0)

-

Hydrochloric acid buffer (pH 1.2)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Buffer Preparation: Prepare a series of buffers (e.g., pH 1.2, 3.0, 4.0, 5.0, 5.8, 6.8, and 7.4) using standard laboratory procedures. Verify the pH of each buffer at the experimental temperature (e.g., 25°C or 37°C).

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The excess solid should be visually apparent.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Undissolved Solid: Centrifuge the collected aliquots to pellet any remaining suspended solids.

-

Filtration: Filter the supernatant through a syringe filter to remove any fine particles.

-

Dilution: Dilute the clear filtrate with an appropriate mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in various buffers at 25°C.

| Buffer System | pH | Illustrative Solubility (µg/mL) |

| HCl | 1.2 | 5 |

| Citrate | 3.0 | 15 |

| Citrate | 4.0 | 50 |

| Citrate | 5.0 | 200 |

| Phosphate | 5.8 | 800 |

| Phosphate | 6.8 | 2500 |

| Phosphate | 7.4 | 5000 |

Chemical Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as pH and temperature. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study in Solution

Objective: To investigate the stability of this compound in different pH buffers under accelerated temperature conditions.

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., acetonitrile)

-

0.1 N HCl (acidic condition)

-

0.1 N NaOH (alkaline condition)

-

Phosphate buffer (pH 7.4, neutral condition)

-

30% Hydrogen peroxide (oxidative condition)

-

Thermostatically controlled ovens/water baths

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound in 0.1 N HCl, 0.1 N NaOH, and pH 7.4 phosphate buffer at a known concentration (e.g., 100 µg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Incubate the acidic solution at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate the alkaline solution at room temperature and at an elevated temperature (e.g., 40°C).

-

Neutral Hydrolysis: Incubate the neutral solution at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the neutral solution with hydrogen peroxide at room temperature.

-

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization: Neutralize the acidic and alkaline samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control.

Illustrative Stability Data

The following table summarizes hypothetical stability data from a forced degradation study.

| Stress Condition | Time (hours) | Illustrative % Degradation | Major Degradation Products |

| 0.1 N HCl, 60°C | 24 | < 5% | Minor peaks observed |

| 0.1 N NaOH, 40°C | 8 | ~ 20% | Peak at RRT 0.8 |

| pH 7.4 Buffer, 60°C | 24 | < 2% | Negligible degradation |

| 30% H₂O₂, RT | 4 | ~ 15% | Peak at RRT 1.2 |

*RRT: Relative Retention Time

Visualizations

Experimental Workflows

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Study.

Hypothetical Degradation Pathway

Based on the chemical structure of this compound, potential degradation pathways under hydrolytic and oxidative stress can be proposed.

Caption: Hypothetical Degradation Pathways.

Conclusion

The solubility and stability of this compound are critical attributes that must be thoroughly characterized during pharmaceutical development. This guide has provided a framework of detailed experimental protocols for determining these properties. Although the presented quantitative data is illustrative, the methodologies described are robust and widely applicable. The workflows and the hypothetical degradation pathway offer a solid starting point for researchers initiating the pre-formulation assessment of this compound or structurally related molecules. A comprehensive understanding of these physicochemical properties will ultimately facilitate the development of a safe, stable, and effective drug product.

Discovery and Isolation of Novel Biphenyl Acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl acetic acid and its derivatives represent a significant class of organic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel biphenyl acetic acid derivatives. It details various synthetic methodologies, including the widely utilized Suzuki-Miyaura cross-coupling reaction, and provides specific experimental protocols. Furthermore, this guide summarizes the quantitative biological data of selected derivatives, highlighting their potential as anti-inflammatory, anticancer, and antiresorptive agents. A key focus is the elucidation of the mechanisms of action, with a visual representation of the implicated signaling pathways through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the field of drug discovery and development.

Introduction

Biphenyl derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] The biphenyl scaffold, consisting of two connected phenyl rings, offers a versatile platform for structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] The addition of an acetic acid moiety introduces a critical functional group that can enhance polarity and bioavailability, and participate in crucial interactions with biological targets.[1]

Historically, biphenyl-derived carboxylic acids have been successfully marketed as non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen and Fenbufen, which primarily exert their effects through the inhibition of prostaglandin synthesis.[1][3] More recent research has expanded the therapeutic potential of this class of compounds to include anticancer, antihypertensive, antimicrobial, and antiresorptive activities.[1][4] This guide will explore the synthesis and biological evaluation of novel biphenyl acetic acid derivatives, with a particular focus on their underlying mechanisms of action.

Synthetic Methodologies and Experimental Protocols

The synthesis of novel biphenyl acetic acid derivatives often involves the construction of the core biphenyl structure, followed by the introduction or modification of the acetic acid side chain. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of the biaryl bond due to its high tolerance of functional groups and generally good yields.[5][6]

General Synthesis of Biphenyl Carboxylic Acids via Suzuki-Miyaura Coupling

A common synthetic route involves the palladium-catalyzed cross-coupling of a substituted boronic acid with a bromo-substituted benzoic acid derivative.[5]

Experimental Protocol:

-

To a solution of a 1-(4-bromophenyl) derivative (1.0 equivalent) in a 4:1 mixture of 1,4-dioxane and water, add the desired substituted boronic acid (1.0 equivalent) and potassium carbonate (K₂CO₃) (1.0 equivalent).[5]

-

Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equivalents) to the mixture.[5]

-

Stir the resulting reaction mixture at 80°C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[5]

-

The combined organic layers are then washed, dried, and concentrated under reduced pressure.[5]

-

The crude product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[5]

Synthesis of N-Substituted 4-Biphenyl Acetamide Derivatives

Another approach involves the modification of the carboxylic acid group of 4-biphenylacetic acid to form amide derivatives.[7]

Experimental Protocol:

-

Preparation of 4-Biphenyl Acetyl Chloride: Dissolve 4-biphenylacetic acid in dry benzene and add thionyl chloride (SOCl₂). Reflux the mixture for 2.5 hours at 80°C. Concentrate the reaction mixture to obtain 4-biphenyl acetyl chloride as an oily substance.[7]

-

Amide Formation: The resulting 4-biphenyl acetyl chloride is then treated with various amides containing a free amino group in the presence of a suitable solvent to yield the N-substituted 4-biphenyl acetamide derivatives.[7]

Biological Activities and Quantitative Data

Novel biphenyl acetic acid derivatives have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative biological data for selected compounds.

Anticancer Activity

A series of small molecule biphenyl carboxylic acids were synthesized and evaluated for their in vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[5][6]

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 3a | MCF-7 | 10.14 ± 2.05 | [5][6] |

| MDA-MB-231 | 10.78 ± 2.58 | [5][6] | |

| 3j (Benzyloxy derivative) | MCF-7 | 9.92 ± 0.97 | [5][6] |

| MDA-MB-231 | 9.54 ± 0.85 | [5][6] | |

| Tamoxifen (Standard) | MCF-7 & MDA-MB-231 | - | [5][6] |

Anti-inflammatory Activity

4-Biphenylacetic acid, an active metabolite of fenbufen, has been shown to inhibit prostaglandin E₂ (PGE₂) synthesis.[3]

| Compound | Assay | IC₅₀ (µM) | Reference |

| 4-Biphenylacetic acid | PGE₂ Synthesis Inhibition (cell-free) | 3.2 | [3] |

Antiresorptive Activity

A novel class of biphenylcarboxylic acid derivatives has been identified as potent inhibitors of osteoclastic bone resorption.

| Compound | Assay | IC₅₀ (µM) | Reference |

| ABD350 | Osteoclast Formation Inhibition | 1.3 | [8] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these novel derivatives exert their biological effects is crucial for their further development as therapeutic agents.

Anti-inflammatory Action via NF-κB Inhibition

The anti-inflammatory properties of some biphenyl acetic acid derivatives are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.[9][10]

Anticancer Mechanism via EGFR/PI3K/AKT/mTOR Pathway

Some novel pyrazolyl s-triazine derivatives, which can be considered structurally related to biphenyl systems, have been shown to exert their anticancer effects by targeting the EGFR/PI3K/AKT/mTOR signaling cascade.[8][11] This pathway is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.

Antiresorptive Effects via RANKL Signaling Inhibition

The antiresorptive properties of certain biphenyl carboxylic acid derivatives are linked to the inhibition of osteoclast formation and activity. This is achieved by interfering with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway, a critical regulator of osteoclastogenesis.[12][13][14]

Conclusion

The discovery and development of novel biphenyl acetic acid derivatives continue to be a promising avenue for therapeutic innovation. The versatility of the biphenyl scaffold, combined with established and emerging synthetic strategies, allows for the creation of diverse chemical libraries with a wide range of biological activities. The examples provided in this guide highlight the potential of these compounds to address unmet medical needs in oncology, inflammatory diseases, and bone disorders. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as further elucidating their complex mechanisms of action to facilitate their translation into clinical applications.

References

- 1. Inhibition of nuclear factor-kappaB by a nitro-derivative of flurbiprofen: a possible mechanism for antiinflammatory and antiproliferative effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. JP2664467B2 - Purification method of biphenyldicarboxylic acid - Google Patents [patents.google.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RANK Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 14. RANKL Biology - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Void: A Framework for Uncovering the Biological Activity of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid

Absence of specific data on 3'-(Hydroxymethyl)-biphenyl-4-acetic acid necessitates a strategic, generalized screening approach to elucidate its potential therapeutic activities. While this specific molecule currently lacks a defined biological profile in publicly accessible literature, its structural similarity to other biphenyl acetic acid derivatives suggests a potential for various biological activities.

This technical guide presents a comprehensive, albeit generalized, framework for the systematic biological activity screening of this compound. The proposed workflow is designed for researchers, scientists, and drug development professionals to effectively characterize novel chemical entities.

Hypothetical Screening Cascade for a Novel Compound

A tiered approach is recommended to efficiently screen a novel compound like this compound. This process begins with broad, high-throughput screening to identify potential areas of activity, followed by more focused secondary and in vivo assays to confirm and characterize these initial findings.

Figure 1. A generalized workflow for the biological activity screening of a novel chemical entity.

Potential Therapeutic Areas and Targets

Given the structural motifs present in this compound, several potential biological activities could be hypothesized and explored.

Anti-inflammatory Activity

Biphenyl acetic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Figure 2. Potential inhibition of the cyclooxygenase (COX) pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments.

COX-1/COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

Test compound (this compound)

-

Positive controls (e.g., celecoxib, indomethacin)

-

Assay buffer (e.g., Tris-HCl)

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the enzyme (COX-1 or COX-2), assay buffer, and the test compound or control.

-

Incubate for a specified time at a controlled temperature (e.g., 15 minutes at 25°C).

-

Initiate the reaction by adding arachidonic acid.

-

Add a colorimetric or fluorometric probe that reacts with the product of the COX reaction (e.g., prostaglandin G2).

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic effects of the test compound on a relevant cell line.

Materials:

-

Human cell line (e.g., a cancer cell line if evaluating anti-cancer potential, or a normal cell line for general toxicity)

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or isopropanol)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) value.

Data Presentation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of this compound

| Assay | Target/Cell Line | Endpoint | Result (IC50/EC50/GI50) |

| COX-1 Inhibition | Ovine COX-1 | IC50 | > 100 µM |

| COX-2 Inhibition | Human recombinant COX-2 | IC50 | 15.2 µM |

| Cell Viability | A549 (Lung Carcinoma) | GI50 (48h) | 25.8 µM |

| Cell Viability | MRC-5 (Normal Lung Fibroblast) | GI50 (48h) | 89.1 µM |

Table 2: Hypothetical In Vivo Efficacy in a Murine Tumor Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | 0 | - |

| Compound X | 10 | 22.5 | < 0.05 |

| Compound X | 30 | 48.7 | < 0.01 |

| Positive Control | 10 | 65.3 | < 0.001 |

Conclusion

While specific biological activity data for this compound is not currently available, this guide provides a robust framework for its systematic evaluation. By employing a hierarchical screening cascade, from broad initial screens to specific in vivo models, researchers can effectively uncover and characterize the therapeutic potential of this and other novel chemical entities. The proposed experimental protocols and data presentation formats offer a standardized approach to ensure clarity, reproducibility, and comparability of results. Further investigation into this compound is warranted to determine its place within the landscape of biologically active molecules.

In-Silico ADME Profiling of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the early assessment of a candidate molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A compound's success as a therapeutic agent is intrinsically linked to its pharmacokinetic profile, which dictates its bioavailability, efficacy, and potential for toxicity. This technical guide provides a comprehensive in-silico evaluation of the predicted ADME properties of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid, a biphenyl derivative of interest.

The predictions presented herein are generated using established computational models, offering a foundational understanding of the molecule's likely behavior in a biological system. This in-silico approach allows for the early identification of potential liabilities, guiding further experimental validation and optimization efforts. This document is intended to serve as a valuable resource for researchers, facilitating informed decision-making in the progression of this and structurally related compounds.

Predicted ADME Properties of this compound

The following tables summarize the predicted physicochemical and ADME properties of this compound, generated using a consensus of widely recognized in-silico tools.

Physicochemical Properties

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₅H₁₄O₃ | |

| Molecular Weight | 242.27 | g/mol |

| Heavy Atom Count | 18 | |

| Aromatic Heavy Atom Count | 12 | |

| Fraction Csp3 | 0.13 | |

| Rotatable Bonds | 3 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 2 | |

| Molar Refractivity | 69.10 | |

| Topological Polar Surface Area (TPSA) | 77.76 | Ų |

Lipophilicity

| Parameter | Predicted Value |

| Consensus Log P o/w | 2.58 |

| WLOGP | 2.69 |

| MLOGP | 2.24 |

| SILICOS-IT | 2.87 |

| iLOGP | 2.58 |

| XLOGP3 | 2.45 |

Water Solubility

| Parameter | Predicted Value | Unit |

| Log S (ESOL) | -3.23 | |

| Solubility (ESOL) | 0.37 | mg/ml |

| Solubility (ESOL) | 1.53e-3 | mol/l |

| Solubility Class (ESOL) | Soluble | |

| Log S (Ali) | -3.85 | |

| Solubility (Ali) | 0.09 | mg/ml |

| Solubility (Ali) | 3.55e-4 | mol/l |

| Solubility Class (Ali) | Moderately soluble | |

| Log S (SILICOS-IT) | -3.21 | |

| Solubility (SILICOS-IT) | 0.38 | mg/ml |

| Solubility (SILICOS-IT) | 1.57e-3 | mol/l |

| Solubility Class (SILICOS-IT) | Soluble |

Pharmacokinetics

| Parameter | Prediction | Value |

| Gastrointestinal Absorption | High | |

| Blood-Brain Barrier (BBB) Permeant | No | |

| P-glycoprotein (P-gp) Substrate | No | |

| CYP1A2 Inhibitor | Yes | |

| CYP2C19 Inhibitor | Yes | |

| CYP2C9 Inhibitor | Yes | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | No | |

| Log Kp (skin permeation) | -6.61 | cm/s |

Drug-Likeness

| Rule | Prediction | Violations |

| Lipinski | Yes | 0 |

| Ghose | Yes | 0 |

| Veber | Yes | 0 |

| Egan | Yes | 0 |

| Muegge | Yes | 0 |

| Bioavailability Score | 0.55 |

Medicinal Chemistry

| Parameter | Prediction |

| PAINS (Pan Assay Interference Compounds) | 0 alerts |

| Brenk | 0 alerts |

| Lead-likeness | No (2 violations: MW > 250, LogP > 3.5) |

| Synthetic Accessibility | 2.89 |

Experimental Protocols for ADME Parameter Determination

The following section details standard in-vitro experimental protocols that can be employed to validate the in-silico predictions for this compound.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

-

A high-concentration stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

-

A small aliquot of the DMSO stock is added to a phosphate-buffered saline (PBS) solution (pH 7.4) in a 96-well microplate.

-

The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C).

-

Following incubation, the amount of precipitated compound is measured. This can be done directly by nephelometry (light scattering) or by filtering the solution to remove precipitate and quantifying the concentration of the soluble compound in the filtrate via UV-Vis spectroscopy or LC-MS/MS.[1][2][3][4]

-

A standard curve is used to determine the concentration of the compound, which represents its kinetic solubility.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating gastrointestinal absorption.

Methodology:

-

A 96-well filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[5][6]

-

The wells of a corresponding 96-well acceptor plate are filled with buffer solution (pH 7.4).

-

The test compound, dissolved in buffer, is added to the donor wells of the filter plate.

-

The filter plate (donor) is placed on top of the acceptor plate, creating a "sandwich".

-

The assembly is incubated for a specified period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.[7]

-

After incubation, the concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

-

The permeability coefficient (Pe) is calculated based on the compound concentrations and incubation time.

Caco-2 Permeability Assay

Objective: To evaluate the permeability of a compound across a monolayer of human intestinal Caco-2 cells, which serves as a model for the intestinal epithelium and can indicate both passive and active transport.

Methodology:

-

Caco-2 cells are seeded onto semi-permeable filter inserts in a multi-well plate and cultured for approximately 21 days to form a differentiated, confluent monolayer.[8][9]

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[10]

-

The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

-

The plate is incubated at 37°C for a defined time (e.g., 2 hours).[10]

-

Samples are taken from the opposite chamber to determine the amount of compound that has been transported.

-

Compound concentrations are quantified by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[8]

Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the fraction of a compound that is unbound to plasma proteins, which is the fraction available for therapeutic effect.

Methodology:

-

An equilibrium dialysis apparatus, such as a RED (Rapid Equilibrium Dialysis) device, is used. This device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.[11][12]

-

One chamber is loaded with plasma (human or animal) containing the test compound, and the other chamber is filled with a protein-free buffer solution.

-

The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[11]

-

After incubation, samples are taken from both the plasma and buffer chambers.

-

The concentration of the compound in both samples is determined by LC-MS/MS.

-

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[11]

Liver Microsome Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.

Methodology:

-

Human or animal liver microsomes are incubated with the test compound at a specific concentration (e.g., 1 µM).[13]

-

The reaction is initiated by the addition of a NADPH-regenerating system, which is a necessary cofactor for many metabolic enzymes.

-

The mixture is incubated at 37°C, and aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14]

-

The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[15]

-

After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

-

The rate of disappearance of the compound is used to calculate parameters such as the in-vitro half-life (t½) and intrinsic clearance (CLint).[13]

hERG Patch-Clamp Assay

Objective: To evaluate the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a critical indicator of potential cardiotoxicity.

Methodology:

-

The whole-cell patch-clamp technique is used on cells stably expressing the hERG channel (e.g., HEK293 cells).[16][17]

-

A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.

-

A specific voltage protocol is applied to the cell to elicit hERG channel currents.[18]

-

The baseline hERG current is recorded, after which the test compound is introduced at various concentrations.

-

The effect of the compound on the hERG current is measured, and the concentration-response relationship is determined to calculate the IC₅₀ value (the concentration at which 50% of the current is inhibited).

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[19][20]

Methodology:

-

Several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) are used.[19]

-

The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver, to simulate mammalian metabolism).[21]

-

The treated bacteria are plated on a minimal agar medium that lacks histidine.

-

The plates are incubated for 48-72 hours at 37°C.[22]

-

Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to grow and form colonies.

-